molecular formula C9H7Cl3N2O3 B5125059 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B5125059
M. Wt: 297.5 g/mol
InChI Key: WOAYPPMWLLOUHX-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide, also known as TANA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. TANA is primarily used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.

Scientific Research Applications

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of amides, which are important building blocks in the pharmaceutical industry. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has also been used in the synthesis of dyes, herbicides, and insecticides. In addition, 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has been used as a starting material in the synthesis of other organic compounds, such as 2,2,2-trichloro-N-(2-methyl-4-sulfamoylphenyl)acetamide.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also act as a Lewis acid, coordinating with electron-rich species to facilitate chemical reactions.
Biochemical and Physiological Effects
2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms, and caution should be exercised when handling the compound. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also be a skin and eye irritant.

Advantages and Limitations for Lab Experiments

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide is also stable under normal laboratory conditions, making it a convenient reagent. However, 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide has some limitations as well. It is toxic and should be handled with care. 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide may also react with other chemicals in the laboratory, leading to unwanted side reactions.

Future Directions

For the use of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide in scientific research include the synthesis of new pharmaceutical compounds, the development of new herbicides and insecticides, and the synthesis of new materials.

Synthesis Methods

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-methyl-4-nitroaniline with trichloroacetyl chloride in the presence of anhydrous aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide as the final product. The yield of 2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.

properties

IUPAC Name

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3N2O3/c1-5-4-6(14(16)17)2-3-7(5)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAYPPMWLLOUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-(2-methyl-4-nitrophenyl)acetamide

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